molecular formula C8H17N3O6S B1421018 2-(Piperazin-1-ylsulfonyl)ethanamine oxalate CAS No. 1185299-71-1

2-(Piperazin-1-ylsulfonyl)ethanamine oxalate

Cat. No. B1421018
M. Wt: 283.3 g/mol
InChI Key: WZBFTYIGONMQLT-UHFFFAOYSA-N
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Description

“2-(Piperazin-1-ylsulfonyl)ethanamine oxalate” is a biochemical compound with the molecular formula C6H15N3O2S•H2C2O4 and a molecular weight of 283.30 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(Piperazin-1-ylsulfonyl)ethanamine oxalate” is represented by the formula C6H15N3O2S•H2C2O4 . The PubChem CID for this compound is 46736944 .


Physical And Chemical Properties Analysis

The molecular weight of “2-(Piperazin-1-ylsulfonyl)ethanamine oxalate” is 283.30 . The molecular formula is C6H15N3O2S•H2C2O4 .

Scientific Research Applications

  • Synthesis and Characterization of Piperazine Derivatives : Piperazine derivatives have been synthesized and characterized for their potential in various fields. For instance, Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating their excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

  • Antimicrobial Studies : The synthesis of piperazine derivatives has shown significant results in antimicrobial studies. Khusainova, Samigullin, and Galkina (2017) noted the formation of dialkyl [2-(piperazin-1-yl)ethyl]phosphonates by reacting piperazine with dialkyl vinylphosphonates (Khusainova, Samigullin, & Galkina, 2017).

  • Cancer Research : Research in cancer therapeutics has also utilized piperazine derivatives. Kumar et al. (2013) discussed the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, demonstrating their potential as anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).

  • Spectral Characterization and Inhibitory Properties : The synthesis and spectral characterization of Schiff bases with piperazine moieties have been studied for their inhibitory properties against pancreatic lipase, indicating potential therapeutic applications. Warad et al. (2020) synthesized and characterized Schiff bases derived from piperazine, demonstrating good antioxidant activity and pancreatic lipase inhibition (Warad, Ali, Ali, Jaradat, Hussein, Abdallah, Al-Zaqri, Alsalme, & Alharthi, 2020).

  • Role in Catalysis : Piperazine derivatives have been utilized in catalytic processes. Chakraborty, Dasgupta, Zangrando, and Das (2018) investigated mononuclear manganese(III)-Schiff base complexes involving piperazine derivatives in catalyzing phospho-ester bond hydrolysis, highlighting the role of halo ligands and ligand auxiliaries in such activities (Chakraborty, Dasgupta, Zangrando, & Das, 2018).

properties

IUPAC Name

oxalic acid;2-piperazin-1-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S.C2H2O4/c7-1-6-12(10,11)9-4-2-8-3-5-9;3-1(4)2(5)6/h8H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBFTYIGONMQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-ylsulfonyl)ethanamine oxalate

CAS RN

1185299-71-1
Record name Ethanamine, 2-(1-piperazinylsulfonyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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